

An In-Depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate

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Compound of Interest

Compound Name:	Dimethyl 2-(hydroxyimino)malonate
CAS No.:	42937-74-6
Cat. No.:	B1337081

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(hydroxyimino)malonate, with the IUPAC name dimethyl 2-hydroxyiminopropanedioate, is a versatile synthetic intermediate with significant applications in pharmaceutical and agrochemical research.^{[1][2]} Its utility stems from the presence of multiple reactive functional groups—two ester moieties and a hydroxyimino group—that allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, and spectral characterization, intended to serve as a valuable resource for professionals in drug development and organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **dimethyl 2-(hydroxyimino)malonate** is presented in the table below. This data is crucial for its handling, characterization, and application in various synthetic protocols.

Property	Value	Reference
IUPAC Name	dimethyl 2-hydroxyiminopropanedioate	[1]
CAS Number	42937-74-6	[1]
Molecular Formula	C ₅ H ₇ NO ₅	[1]
Molecular Weight	161.11 g/mol	[1]
Melting Point	70-72 °C	
Boiling Point	127-132 °C @ 3 Torr	
Density	1.33 g/cm ³ (Predicted)	
InChIKey	GLFGXQYUPFIXJV-UHFFFAOYSA-N	[1]

Synthesis of Dimethyl 2-(hydroxyimino)malonate

The most common and direct method for the synthesis of **dimethyl 2-(hydroxyimino)malonate** is the nitrosation of dimethyl malonate.[2] This reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and an acid, which reacts with the active methylene group of the malonic ester. The initially formed C-nitroso compound rapidly tautomerizes to the more stable oxime.

Experimental Protocol: Nitrosation of Dimethyl Malonate

The following protocol is adapted from a similar procedure for the diethyl ester and provides a reliable method for the synthesis of **dimethyl 2-(hydroxyimino)malonate**.[3]

Materials:

- Dimethyl malonate
- Sodium nitrite (NaNO₂)
- Glacial acetic acid

- Ethyl acetate
- Water
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath

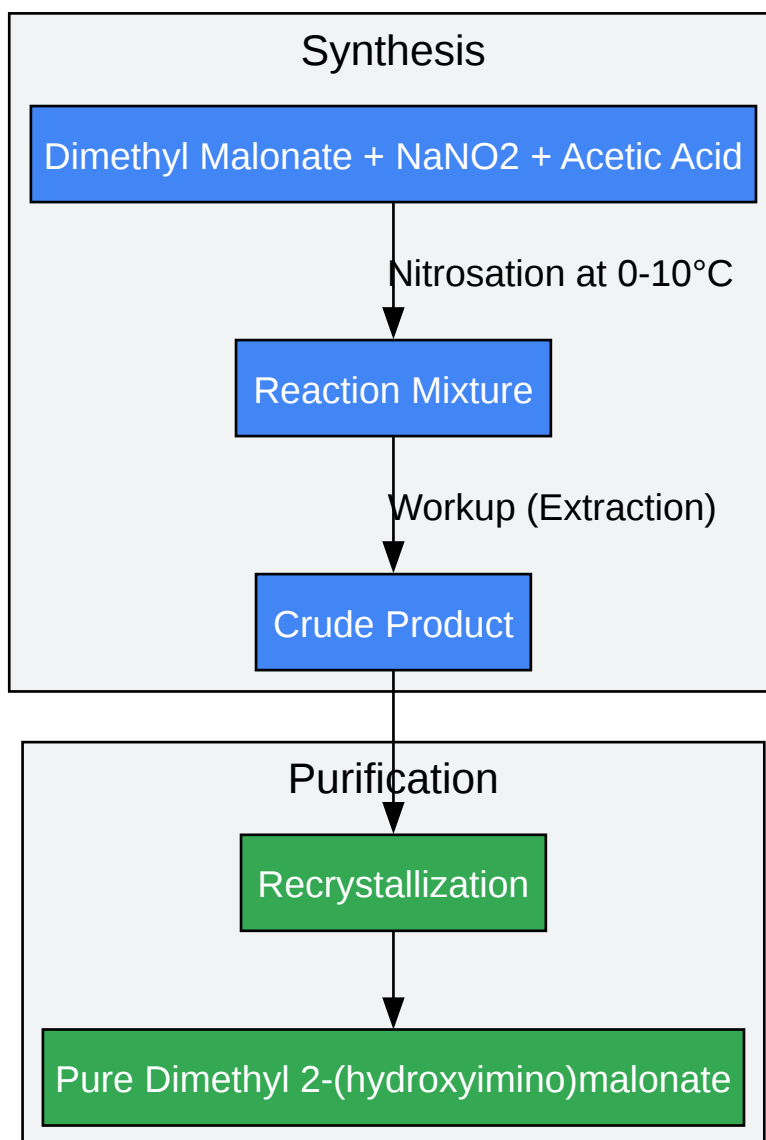
Procedure:

- In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve dimethyl malonate (1 equivalent) in ethyl acetate and glacial acetic acid.
- Stir the mixture for 30 minutes and then cool the flask to 0-5 °C using an ice bath.
- Prepare a solution of sodium nitrite (1.5 equivalents) in water.
- Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture over a period of 2 hours, ensuring the temperature is maintained between 0-10 °C.
- After the addition is complete, continue stirring the reaction mixture at 15-25 °C for 20 hours.
- Allow the mixture to stand for phase separation. Separate the organic layer.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **dimethyl 2-(hydroxyimino)malonate**.
- The crude product can be further purified by recrystallization.

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of **dimethyl 2-(hydroxyimino)malonate**.

Synthesis and Purification Workflow



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A flowchart of the synthesis and purification process.

Spectroscopic Data

The structural confirmation of **dimethyl 2-(hydroxyimino)malonate** relies on various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	Singlet	6H	2 x -OCH ₃
~11.0	Broad Singlet	1H	-NOH

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~53	-OCH ₃
~145	C=NOH
~162	C=O

Note: Predicted chemical shifts based on typical values for similar functional groups.[4]

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (hydroxyimino)
~1730	Strong	C=O stretch (ester)
~1650	Medium	C=N stretch (oxime)

GC-MS (Gas Chromatography-Mass Spectrometry) Data

m/z	Relative Intensity (%)
15	99.99
129	74.25
59	57.07
54	18.18
31	14.93

Key Reactions of Dimethyl 2-(hydroxyimino)malonate

The reactivity of **dimethyl 2-(hydroxyimino)malonate** makes it a valuable precursor for the synthesis of various important molecules, including α -amino acids. A key transformation is the reduction of the hydroxyimino group to an amino group.

Experimental Protocol: Reduction to Dimethyl 2-aminomalonate

The following protocol for the reduction of the analogous diethyl ester can be adapted for **dimethyl 2-(hydroxyimino)malonate**.^[5]

Materials:

- **Dimethyl 2-(hydroxyimino)malonate**
- 10% Palladium on charcoal (Pd/C) catalyst
- Absolute ethanol
- Hydrogen gas source (e.g., Parr Hydrogenator)

Procedure:

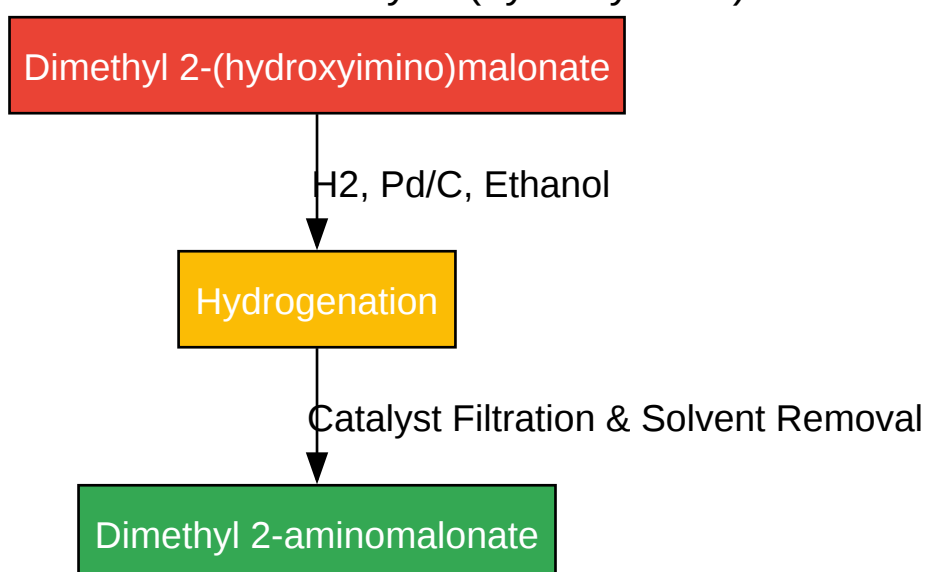
- In a hydrogenation bottle, dissolve **dimethyl 2-(hydroxyimino)malonate** (1 equivalent) in absolute ethanol.

- Add 10% Pd/C catalyst to the solution.
- Place the bottle in a Parr Hydrogenator and flush the system with hydrogen gas three to four times.
- Pressurize the system with hydrogen (50-60 psi) and shake until there is no further drop in pressure (typically around 15 minutes).
- Filter the reaction mixture to remove the catalyst, washing the catalyst with absolute ethanol.
- Concentrate the clear filtrate under reduced pressure at a temperature below 50 °C to yield crude dimethyl 2-aminomalonate.
- The resulting aminomalonate can be further purified or converted to its hydrochloride salt for improved stability.

Reaction Workflow: Reduction of the Hydroxyimino Group

The diagram below outlines the workflow for the reduction of **dimethyl 2-(hydroxyimino)malonate** to dimethyl 2-aminomalonate.

Reduction of Dimethyl 2-(hydroxyimino)malonate



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Workflow for the reduction of the hydroxyimino group.

Conclusion

Dimethyl 2-(hydroxyimino)malonate is a key building block in organic synthesis, offering access to a variety of more complex molecules, including amino acids and heterocyclic compounds. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and further application in research and development. Careful adherence to the outlined procedures will enable researchers to effectively utilize this versatile compound in their synthetic endeavors.

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References

- [1. Dimethyl 2-\(hydroxyimino\)malonate | C5H7NO5 | CID 6399477 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Dimethyl 2-\(hydroxyimino\)malonate | 42937-74-6 | Benchchem \[benchchem.com\]](#)
- [3. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [4. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [5. Organic Syntheses Procedure \[orgsyn.org\]](#)
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